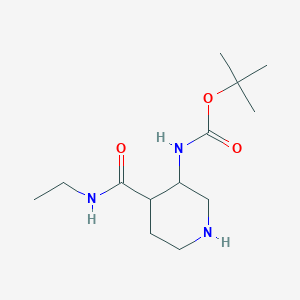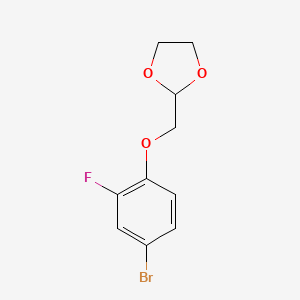
2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of dioxolane, featuring a bromine and fluorine substituted phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring-opening to form the dioxolane structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the dioxolane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-((4-Bromophenoxy)methyl)-1,3-dioxolane
- 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane
- 2-((4-Chlorophenoxy)methyl)-1,3-dioxolane
Uniqueness
2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine substituents on the phenoxy group. This dual substitution can significantly alter the compound’s chemical reactivity and biological activity compared to its mono-substituted analogs .
属性
分子式 |
C10H10BrFO3 |
|---|---|
分子量 |
277.09 g/mol |
IUPAC 名称 |
2-[(4-bromo-2-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI 键 |
DOMAWQDRRDVRNF-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)COC2=C(C=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


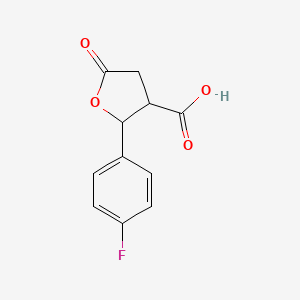
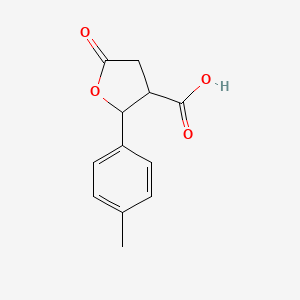
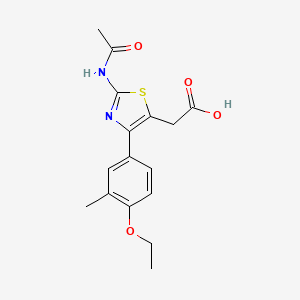
![2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15056802.png)

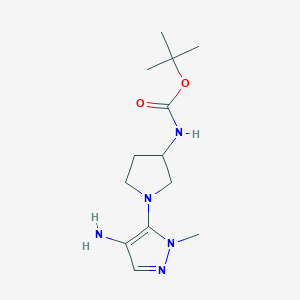
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
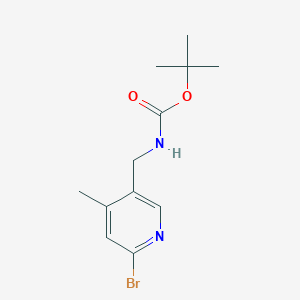
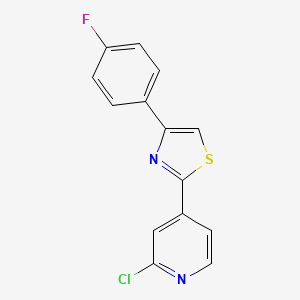
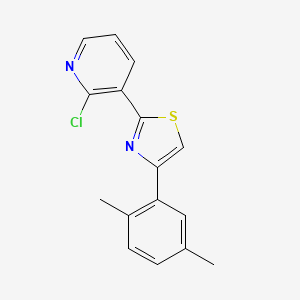
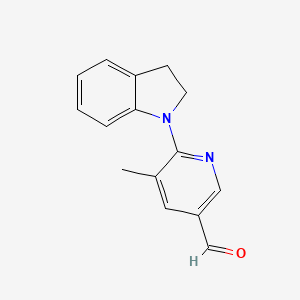
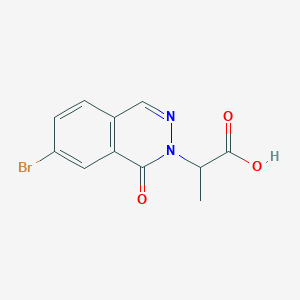
![3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B15056875.png)
